6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 88628-47-1
VCID: VC2363634
InChI: InChI=1S/C17H15ClO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2
SMILES: C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)C1
Molecular Formula: C17H15ClO2
Molecular Weight: 286.8 g/mol

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 88628-47-1

Cat. No.: VC2363634

Molecular Formula: C17H15ClO2

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one - 88628-47-1

Specification

CAS No. 88628-47-1
Molecular Formula C17H15ClO2
Molecular Weight 286.8 g/mol
IUPAC Name 6-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C17H15ClO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2
Standard InChI Key HEIYQEPVCOFWEN-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)C1
Canonical SMILES C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)C1

Introduction

Chemical Identity and Properties

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is characterized by its specific molecular structure, which combines a 3,4-dihydronaphthalen-1(2H)-one core with a 4-chlorobenzyl ether substituent at the 6-position. This arrangement confers unique chemical and potentially biological properties that distinguish it from related compounds. The molecule features a ketone functional group within its cyclic structure and a chlorinated aromatic ring connected through an ether linkage.

Basic Identification Parameters

The compound is systematically identified through several standardized parameters that enable precise recognition in chemical databases and literature. These identification metrics facilitate consistent referencing and characterization across various research platforms.

Table 1: Identification Parameters of 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

ParameterValue
CAS No.88628-47-1
IUPAC Name6-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one
Molecular FormulaC₁₇H₁₅ClO₂
Molecular Weight286.8 g/mol
Standard InChIInChI=1S/C17H15ClO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H

The compound's official registry through the Chemical Abstracts Service (CAS No. 88628-47-1) provides a unique identifier that distinguishes it from other chemical substances, including closely related structural analogs.

Molecular Structure and Characterization

The molecular architecture of 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one consists of several key structural components that define its chemical behavior and potential biological interactions.

Structural Features

The compound features a 3,4-dihydronaphthalen-1(2H)-one core, which consists of a partially saturated naphthalene system with a ketone group at position 1. This core structure is substituted at the 6-position with a 4-chlorobenzyl group via an ether linkage. The presence of these distinct functional groups—ketone, ether, and chlorinated aromatic ring—creates a molecule with multiple potential interaction sites for biological targets or chemical modifications.

The partially saturated ring system introduces conformational flexibility compared to fully aromatic systems, potentially influencing how the molecule interacts with biological targets. The chlorine atom on the benzyl group can participate in halogen bonding and affects the electron distribution throughout the molecule, potentially influencing its reactivity and binding properties in biological systems.

Synthesis Methods

The synthesis of 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves specific organic reactions designed to introduce the chlorobenzyl ether functionality onto the dihydronaphthalenone core structure.

Chemical Reactivity

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can participate in various chemical reactions, primarily governed by its functional groups: the ketone, the ether linkage, and the chlorinated aromatic ring.

Reactions Involving the Ketone Group

The ketone functionality at position 1 represents a primary site for chemical modifications. This group can undergo several reactions typical of ketones:

  • Nucleophilic addition reactions with various nucleophiles

  • Reduction to alcohols using appropriate reducing agents

  • Condensation reactions with amines or hydrazines

  • Aldol and Claisen-Schmidt condensations with aldehydes

This reactivity is exemplified in related research where a similar structural scaffold underwent Claisen-Schmidt condensation with 3-fluorobenzaldehyde to generate a benzylidene derivative . This suggests that our target compound could similarly participate in condensation reactions to create more complex molecular architectures.

Modifications of the Chlorobenzyl Ether Group

The chlorobenzyl ether group offers additional opportunities for chemical modification:

  • The chlorine atom can participate in various coupling reactions, including Suzuki, Sonogashira, or Buchwald-Hartwig couplings

  • The ether linkage can potentially undergo cleavage under strongly acidic or basic conditions

  • The benzyl group may participate in catalytic hydrogenation reactions

These potential transformations make 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one a valuable building block in synthetic organic chemistry, particularly for the preparation of more complex bioactive molecules.

Comparative Analysis with Related Compounds

The structural features of 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can be better understood by comparing it with closely related analogs. This comparative analysis provides insights into how specific structural modifications affect physical properties and potential reactivity.

Comparison with Bromo Analog

6-((4-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one represents a close structural analog where the chlorine atom is replaced by bromine. This substitution results in several notable differences:

  • Higher molecular weight (331.2 g/mol compared to 286.8 g/mol for the chloro analog)

  • Potentially different reactivity profiles in coupling reactions (bromine is generally more reactive in many metal-catalyzed coupling reactions)

  • Different electronic properties due to the distinct electronic effects of bromine versus chlorine

These differences could significantly impact the compound's behavior in various applications, particularly in medicinal chemistry where halogen bonding and metabolic stability are important considerations.

Comparison with Non-Halogenated Analog

The non-halogenated analog, 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, provides another important comparison point:

  • Lower molecular weight (252.31 g/mol)

  • Different electronic properties due to the absence of electron-withdrawing halogen

  • Documented physical properties including:

    • Melting point: 96-99°C

    • Predicted boiling point: 433.4±34.0°C

    • Predicted density: 1.160±0.06 g/cm³

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-oneC₁₇H₁₅ClO₂286.8Chlorine at para position of benzyl group
6-((4-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-oneC₁₇H₁₅BrO₂331.2Bromine at para position of benzyl group
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-oneC₁₇H₁₆O₂252.31No halogen on benzyl group

Research and Development Considerations

For researchers working with 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, several practical considerations should be taken into account regarding its handling, storage, and utilization in research settings.

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